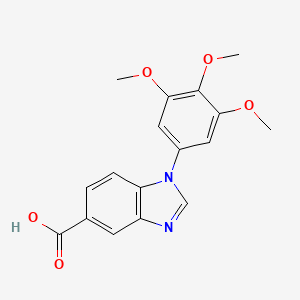

1-(3,4,5-trimethoxyphenyl)-1H-benzimidazole-5-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3,4,5-trimethoxyphenyl)benzimidazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O5/c1-22-14-7-11(8-15(23-2)16(14)24-3)19-9-18-12-6-10(17(20)21)4-5-13(12)19/h4-9H,1-3H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGPHTQYXNVUDHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)N2C=NC3=C2C=CC(=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4,5-trimethoxyphenyl)-1H-benzimidazole-5-carboxylic acid typically involves the condensation of 3,4,5-trimethoxyaniline with o-phenylenediamine, followed by cyclization and subsequent carboxylation. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. For instance, polyphosphoric acid (PPA) can be used as a cyclization agent, while carboxylation can be achieved using carbon dioxide under high pressure .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(3,4,5-Trimethoxyphenyl)-1H-benzimidazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole ring or the trimethoxyphenyl group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of partially or fully reduced benzimidazole compounds .

Scientific Research Applications

1-(3,4,5-Trimethoxyphenyl)-1H-benzimidazole-5-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(3,4,5-trimethoxyphenyl)-1H-benzimidazole-5-carboxylic acid involves its interaction with various molecular targets. The trimethoxyphenyl group is known to enhance binding affinity to certain proteins, while the benzimidazole core can interact with nucleic acids or enzymes. This compound may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it can modulate the activity of enzymes like histone deacetylases (HDACs) and kinases, affecting gene expression and signal transduction pathways .

Comparison with Similar Compounds

Research Findings and Implications

- Anticancer Potential: The structural similarity to combretastatin A-4 and gallic acid derivatives suggests that this compound may inhibit tubulin polymerization, a validated anticancer target .

- Solubility Advantages: The carboxylic acid group provides a handle for salt formation, addressing the poor solubility seen in non-polar analogs like combretastatin A-4 .

- Synthetic Accessibility : Benzimidazole derivatives are synthetically tractable via condensation of diamines with aldehydes, as demonstrated in and .

Biological Activity

1-(3,4,5-trimethoxyphenyl)-1H-benzimidazole-5-carboxylic acid (CAS Number: 452088-85-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, anticancer properties, and other pharmacological effects.

- Molecular Formula : C₁₇H₁₆N₂O₅

- Molecular Weight : 328.32 g/mol

- Structure : The compound features a benzimidazole core with a trimethoxyphenyl substituent and a carboxylic acid group, which may contribute to its biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with 3,4-diaminobenzoic acid under specific catalytic conditions. This method has been documented in various studies focusing on the development of benzimidazole derivatives with enhanced biological properties .

Anticancer Properties

Numerous studies have evaluated the anticancer potential of this compound and its derivatives:

- Cytotoxicity : In vitro studies have demonstrated that derivatives containing the 3,4,5-trimethoxyphenyl group exhibit significant cytotoxicity against various cancer cell lines. For instance, one study reported an IC50 value of 11.75 µg/mL against A549 lung cancer cells .

- Mechanism of Action : The mechanism underlying its anticancer activity appears to involve apoptosis induction and cell cycle arrest. For example, a related benzimidazole derivative induced S/G2 phase arrest and downregulated key proteins involved in cell proliferation .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | A549 | 11.75 |

| Methyl 1-(4-methoxyphenethyl)-2-(4-fluoro-3-nitrophenyl)-1H-benzimidazole-5-carboxylate | Leukemic cells | 3 |

Other Pharmacological Activities

In addition to anticancer effects, there is emerging evidence supporting other biological activities:

- Antimicrobial Activity : Some studies have indicated that benzimidazole derivatives possess antimicrobial properties against Gram-positive and Gram-negative bacteria .

- Antioxidant Activity : The presence of methoxy groups in the structure may enhance antioxidant activity, which is beneficial for reducing oxidative stress in various diseases .

Case Studies

Recent research has highlighted specific case studies involving this compound:

- Study on Anticancer Activity :

- Mechanistic Insights :

Q & A

Basic: What synthetic routes are optimal for preparing 1-(3,4,5-trimethoxyphenyl)-1H-benzimidazole-5-carboxylic acid, and how can purity be ensured?

Methodological Answer:

The compound can be synthesized via cyclocondensation of o-phenylenediamine derivatives with 3,4,5-trimethoxybenzoyl precursors. Key steps include:

- Coupling Reactions : Use sodium hydroxide in ethanol to deprotect intermediates (e.g., hydrolysis of ester groups to carboxylic acids) .

- Purification : Flash column chromatography (hexane:ethyl acetate gradients) or recrystallization from methanol/water mixtures improves yield (typically 30–95%) and purity .

- Critical Quality Control : Monitor reaction progress via TLC and confirm final purity (>95%) using HPLC with UV detection at 254 nm.

Advanced: How does X-ray crystallography resolve structural ambiguities in the benzimidazole core and substitution patterns?

Methodological Answer:

Single-crystal X-ray diffraction is essential for confirming:

- Planarity of the benzimidazole ring : The fused aromatic system often adopts a near-planar conformation, critical for π-π stacking in biological targets .

- Spatial orientation of substituents : The 3,4,5-trimethoxyphenyl group typically exhibits a dihedral angle of 15–25° relative to the benzimidazole plane, influencing steric interactions .

- Hydrogen bonding networks : Carboxylic acid groups form intermolecular H-bonds in the crystal lattice, verified via O–H stretching frequencies in IR (e.g., 3242–2535 cm⁻¹) .

Basic: What spectroscopic techniques are critical for characterizing the carboxylic acid functionality?

Methodological Answer:

- IR Spectroscopy : Confirm the presence of the carboxylic acid via broad O–H stretches (2500–3300 cm⁻¹) and C=O stretches (~1700 cm⁻¹) .

- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish methyl/methylene groups. The carboxylic acid proton is typically absent in D₂O-exchanged spectra due to exchange broadening.

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragments (e.g., loss of CO₂ from the carboxylic acid group) .

Advanced: How can structure-activity relationship (SAR) studies optimize antiproliferative activity?

Methodological Answer:

- Core Modifications : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the benzimidazole 2-position to enhance DNA intercalation .

- Carboxylic Acid Bioisosteres : Replace the carboxylic acid with sulfonamide or hydroxamic acid groups to improve cellular permeability (e.g., 55–77% yield in triazole derivatives) .

- In Vitro Testing : Screen against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. IC₅₀ values correlate with methoxy group positioning; 3,4,5-trimethoxy substitution often shows superior activity due to tubulin binding .

Basic: How are ester intermediates converted to the free carboxylic acid during synthesis?

Methodological Answer:

- Hydrolysis Conditions : Treat ethyl or methyl esters with aqueous NaOH (2–3 M) in ethanol under reflux (2–4 hours). Monitor completion via loss of ester C=O stretch (~1730 cm⁻¹) in IR .

- Workup : Acidify with HCl (pH 2–3) to precipitate the carboxylic acid, followed by filtration and drying under vacuum. Yields range from 70–90% .

Advanced: What computational methods predict binding modes to biological targets like tubulin or kinases?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with tubulin’s colchicine-binding site. The trimethoxyphenyl group aligns with hydrophobic pockets, while the carboxylic acid forms H-bonds with Thr179 .

- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of the benzimidazole-target complex. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

- QSAR Models : Correlate logP values (1.5–3.0) with cytotoxicity to balance lipophilicity and solubility .

Basic: How are synthetic byproducts (e.g., regioisomers) identified and resolved?

Methodological Answer:

- Analytical HPLC : Use a C18 column (ACN/water + 0.1% TFA) to separate regioisomers. Retention time differences >2 minutes indicate distinct substitution patterns.

- Recrystallization : Selective solubility in DMSO/water mixtures (1:4 v/v) removes hydrophobic byproducts .

- ¹H NMR Coupling Patterns : Benzimidazole protons (e.g., H-4 and H-7) exhibit distinct splitting in regioisomers due to altered electronic environments .

Advanced: What in vivo models evaluate pharmacokinetics and toxicity?

Methodological Answer:

- Pharmacokinetics : Administer 10 mg/kg IV to Sprague-Dawley rats. Plasma half-life (t₁/₂) is determined via LC-MS/MS. Carboxylic acid derivatives often show rapid clearance (t₁/₂ <2 hours) due to renal excretion .

- Toxicity Screening : Conduct 14-day repeated-dose studies. Histopathological analysis (liver/kidney) and serum ALT/AST levels assess hepatotoxicity. Methoxy-rich compounds may require dose adjustments to mitigate CYP450 inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.